molecular formula C14H13N3O6S B12673950 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid CAS No. 84963-04-2

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid

Cat. No.: B12673950
CAS No.: 84963-04-2
M. Wt: 351.34 g/mol
InChI Key: AYJSFXBARFQKLV-UHFFFAOYSA-N
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Description

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulphophenyl group, an amino group, and an anthranilic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid typically involves the reaction of 4-sulphophenylamine with anthranilic acid under specific conditions. The reaction is carried out in the presence of a coupling agent, such as carbodiimide, to facilitate the formation of the amide bond between the two components. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid is unique due to the presence of both the sulphophenyl and anthranilic acid moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

84963-04-2

Molecular Formula

C14H13N3O6S

Molecular Weight

351.34 g/mol

IUPAC Name

2-amino-5-[(4-sulfophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H13N3O6S/c15-12-6-3-9(7-11(12)13(18)19)17-14(20)16-8-1-4-10(5-2-8)24(21,22)23/h1-7H,15H2,(H,18,19)(H2,16,17,20)(H,21,22,23)

InChI Key

AYJSFXBARFQKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)N)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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